Boc-Val-Arg-AMC HCl
Overview
Description
It is widely used in biochemical assays to measure the activity of proteases, particularly trypsin-like serine proteases and thrombin . The compound is characterized by its ability to release a fluorescent product upon enzymatic cleavage, making it a valuable tool in various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Arg-AMC HCl involves several steps:
Protection of Amino Groups: The amino groups of valine and arginine are protected using tert-butyloxycarbonyl (Boc) groups.
Coupling Reaction: The protected amino acids are coupled with 7-amido-4-methylcoumarin (AMC) using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection and Purification: The Boc groups are removed under acidic conditions, and the product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pH, and reaction time are optimized to maximize yield and purity.
Purification and Quality Control: The final product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Boc-Val-Arg-AMC HCl primarily undergoes enzymatic cleavage reactions. The compound is a substrate for proteases, which cleave the peptide bond between arginine and AMC, releasing the fluorescent AMC moiety .
Common Reagents and Conditions
Enzymes: Trypsin-like serine proteases, thrombin, and kallikreins.
Buffers: Tris-HCl buffer (pH 8.0) is commonly used to maintain the optimal pH for enzyme activity.
Temperature: Reactions are typically carried out at 37°C to mimic physiological conditions.
Major Products
The major product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence .
Scientific Research Applications
Boc-Val-Arg-AMC HCl has a wide range of applications in scientific research:
Biochemical Assays: Used as a fluorogenic substrate to measure the activity of proteases in various assays.
Drug Discovery: Employed in high-throughput screening to identify potential inhibitors of proteases.
Medical Research: Utilized in studies related to blood coagulation, cancer, and inflammatory diseases.
Industrial Applications: Applied in the development of diagnostic kits and quality control of enzyme preparations.
Mechanism of Action
The mechanism of action of Boc-Val-Arg-AMC HCl involves the enzymatic cleavage of the peptide bond between arginine and AMC by proteases. This cleavage releases the fluorescent AMC moiety, which can be detected using a spectrofluorometer. The fluorescence intensity is directly proportional to the protease activity, allowing for quantitative measurement .
Comparison with Similar Compounds
Similar Compounds
Boc-Val-Pro-Arg-AMC HCl: Another fluorogenic substrate used for measuring protease activity.
Boc-Arg-Val-Arg-Arg-AMC HCl: A substrate for furin protease.
Uniqueness
Boc-Val-Arg-AMC HCl is unique due to its high sensitivity and specificity for
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N6O6.ClH/c1-14(2)21(32-25(36)38-26(4,5)6)23(35)31-18(8-7-11-29-24(27)28)22(34)30-16-9-10-17-15(3)12-20(33)37-19(17)13-16;/h9-10,12-14,18,21H,7-8,11H2,1-6H3,(H,30,34)(H,31,35)(H,32,36)(H4,27,28,29);1H/t18-,21-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBVOTHVDCXGII-ZXRBMNSTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39ClN6O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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